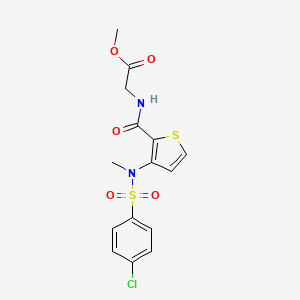

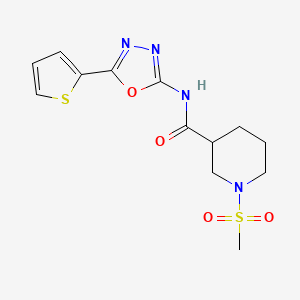

![molecular formula C14H12FNO2 B2770843 Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1389287-35-7](/img/structure/B2770843.png)

Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

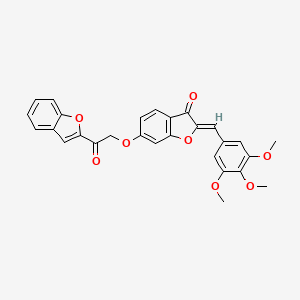

“Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” is a chemical compound that is part of the biphenyl family . It is a fluorinated building block with an empirical formula of C13H12FN . The compound is a solid and its SMILES string is Cc1ccc (cc1)-c2ccc (N)cc2F .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” can be inferred from its SMILES string Cc1ccc (cc1)-c2ccc (N)cc2F . This indicates that the compound consists of a biphenyl core with a methyl group and an amino group attached to one phenyl ring and a fluoro group attached to the other phenyl ring .Chemical Reactions Analysis

Biphenyl compounds, such as “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate”, can undergo various chemical reactions. These include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Scientific Research Applications

Scalable Synthesis and Reactions of Biphenyl Derivatives

Biphenyl compounds, including Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate, have been used in the scalable synthesis and reactions of biphenyl derivatives . These compounds undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures, including Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate, play a crucial role in active pharmaceutical ingredients (APIs) . They are used in the synthesis of a wide range of drugs with pharmacological activities such as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They serve as significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds .

Liquid Crystals

Biphenyl derivatives are used as building blocks for basic liquid crystals . These compounds have unique properties that make them suitable for use in liquid crystal displays (LCDs) and other applications .

Synthesis of Bio-functional Hybrid Compounds

Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate can be used in the synthesis of bio-functional hybrid compounds . For example, it has been used in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen to produce 2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide .

Relay-Sensor for Zn2+/Cu2+ and H+/OH−

Biphenyl derivatives, including Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate, can be used as a relay-sensor for Zn2+/Cu2+ and its novel complexes for successive sensing of H+/OH− .

Preparation of 6-Chloro-5-Fluoroindole

2-Fluoro-4-methylaniline, a compound related to Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate, is used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction .

Preparation of (S)-Amino Alcohol

2-Fluoro-4-methylaniline is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .

Future Directions

The future directions for “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities and applications. Given the wide range of biological activities exhibited by biphenyl compounds , “Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate” could potentially be used in the development of new pharmaceuticals or other products.

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are often well-absorbed, widely distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds often lead to changes in cellular function, gene expression, and signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-2-fluoro-[1,1’-biphenyl]-3-carboxylate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

methyl 6-amino-2-fluoro-3-phenylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)12-11(16)8-7-10(13(12)15)9-5-3-2-4-6-9/h2-8H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCZWPXENJAZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

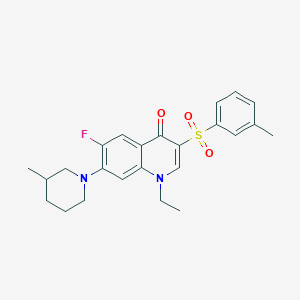

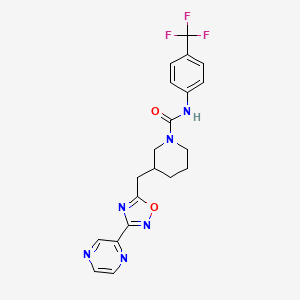

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)

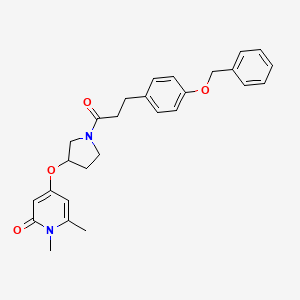

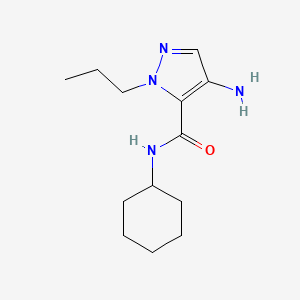

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)

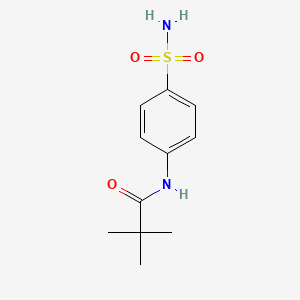

![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)

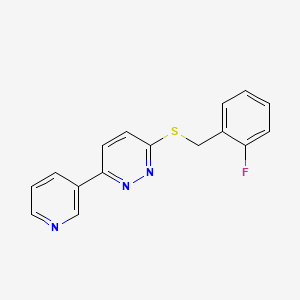

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)